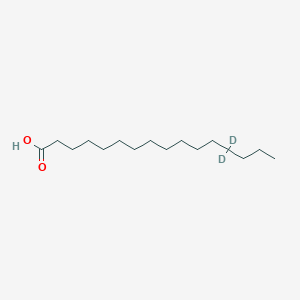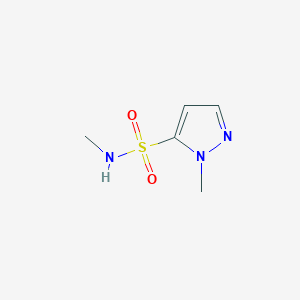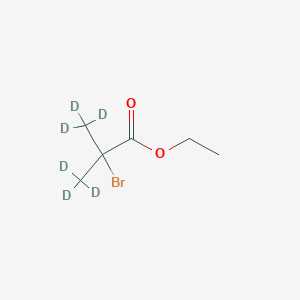![molecular formula C9H10ClN3O2 B1436377 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 2189434-98-6](/img/structure/B1436377.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride (5,7-DMPH) is an organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives. It is a white crystalline solid with a molecular weight of 229.71 g/mol and a melting point of 178-180°C. 5,7-DMPH has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of various enzymes.
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis
One application involves the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives, providing valuable insights into the manipulation of this core structure for further chemical modifications. Drev et al. (2014) detail the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in organic synthesis (Drev et al., 2014).
Parallel Synthesis
Ahmetaj et al. (2013) developed a protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, further demonstrating the compound's potential as a versatile intermediate for generating diverse libraries of compounds for pharmaceutical research (Ahmetaj et al., 2013).
Structural Characterization
The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2009) enhances the understanding of the compound's chemical behavior, aiding in the design of compounds with specific properties (Aggarwal et al., 2009).
Biological Activity
The synthesis and evaluation of biological activities of pyrazolo[1,5-a]pyrimidine derivatives are of significant interest. Liu et al. (2016) synthesized a derivative that showed inhibition on the proliferation of some cancer cell lines, indicating potential anticancer applications (Liu et al., 2016).
Hydrogen-bonded Structures
Portilla et al. (2006) investigated the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the supramolecular arrangements that could be exploited in the design of molecular materials or drugs (Portilla et al., 2006).
Anticancer Activity
Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the potential for developing new anticancer agents (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14;/h3-4H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULFMQYVHVRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)


![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)


![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)